

An In-depth Technical Guide to 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3-methoxypropane**

Cat. No.: **B1268092**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxypropane, also known as 3-bromopropyl methyl ether, is a bifunctional aliphatic compound featuring both a terminal bromine atom and a methoxy ether group. Its chemical structure makes it a valuable reagent and building block in organic synthesis, particularly within the pharmaceutical industry. The high reactivity of the carbon-bromine bond allows it to act as an effective alkylating agent, introducing the 3-methoxypropyl group into a variety of nucleophilic substrates. This characteristic is fundamental to its application in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the preparation of the glaucoma medication Brinzolamide.^[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, key reactivity pathways, and essential safety information.

Structure and Chemical Formula

The molecular structure of **1-Bromo-3-methoxypropane** consists of a three-carbon propane chain where one terminal carbon is bonded to a bromine atom and the other to a methoxy group (-OCH₃).

- Chemical Formula: C₄H₉BrO^[2]
- IUPAC Name: **1-bromo-3-methoxypropane**^[2]

- CAS Number: 36865-41-5[2]
- Canonical SMILES: COCCCCBr[2]
- InChI Key: CEVMYGZHEJSOHZ-UHFFFAOYSA-N[2]
- Synonyms: 3-Bromopropyl Methyl Ether, 1-Methoxy-3-bromopropane, 3-methoxypropyl bromide[2]

Physicochemical Properties

The following table summarizes the key quantitative data for **1-Bromo-3-methoxypropane**.

Property	Value	Source(s)
Molecular Weight	153.02 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	121 °C at 1013 hPa	
Density	1.36 g/cm³ (at 20 °C)	
Flash Point	43 °C (109.4 °F)	
Vapor Pressure	6.6 hPa (at 20 °C)	
pH	6-7 (in H ₂ O)	
LD ₅₀ (oral, rat)	930 mg/kg	

Chemical Reactivity and Applications

The primary utility of **1-Bromo-3-methoxypropane** in drug development and organic synthesis stems from the reactivity of the C-Br bond. The electronegative bromine atom polarizes the adjacent carbon, rendering it electrophilic and highly susceptible to nucleophilic attack. This allows **1-Bromo-3-methoxypropane** to serve as a potent alkylating agent in S_n2 reactions.

A significant application is in the synthesis of pharmaceutical intermediates.[1] It can react with various nucleophiles such as amines, thiols, and alkoxides to introduce the 3-methoxypropyl moiety, a common structural motif in drug candidates.

Alkylation Reaction Pathway

The diagram below illustrates the general S_N2 reaction mechanism where a generic nucleophile (Nu^-) attacks the electrophilic carbon, displacing the bromide leaving group.

[Click to download full resolution via product page](#)

A general S_N2 alkylation pathway using **1-Bromo-3-methoxypropane**.

Experimental Protocol: Synthesis

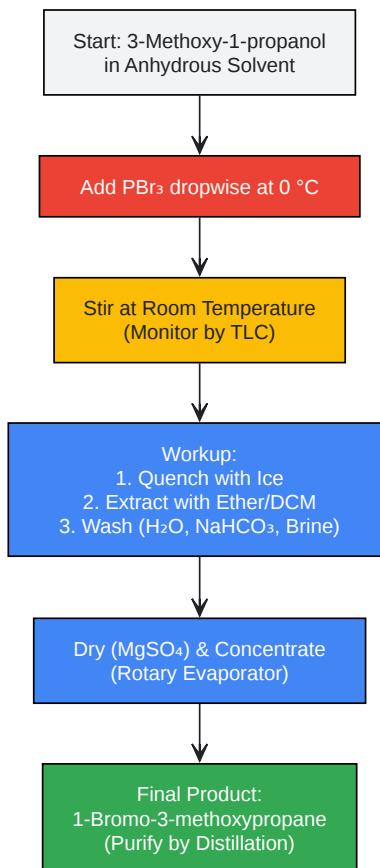
A common and effective method for the preparation of **1-Bromo-3-methoxypropane** is the bromination of its corresponding alcohol, 3-methoxy-1-propanol, using a standard brominating agent such as phosphorus tribromide (PBr_3). This S_N2 reaction is reliable for converting primary alcohols to primary alkyl bromides with minimal side reactions.

Synthesis of **1-Bromo-3-methoxypropane** from **3-Methoxy-1-propanol**

Materials:

- 3-Methoxy-1-propanol
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether or dichloromethane (DCM)
- Ice
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:


- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxy-1-propanol (1.0 eq) in anhydrous diethyl ether or DCM. Cool the flask to 0 °C using an ice bath.

- Reagent Addition: Slowly add phosphorus tribromide (PBr_3 , approx. 0.4 eq) to the stirred solution via the dropping funnel. The addition should be dropwise to maintain the internal temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for several hours (e.g., 2-4 hours) or until TLC analysis indicates the consumption of the starting alcohol. For less reactive systems, gentle heating to reflux may be required.
- Workup (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very carefully and slowly, pour the reaction mixture over a beaker of crushed ice to quench the excess PBr_3 .
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous $NaHCO_3$ solution (to neutralize acidic byproducts), and finally with brine.
- Drying and Concentration: Dry the separated organic layer over anhydrous $MgSO_4$ or Na_2SO_4 . Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
- Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure **1-Bromo-3-methoxypropane**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Workflow for the synthesis of **1-Bromo-3-methoxypropane**.

Safety and Handling

1-Bromo-3-methoxypropane is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled).^[2]
- Precautionary Statements:

- P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- P261: Avoid breathing vapors.
- P280: Wear protective gloves, eye protection, and face protection.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-3-methoxypropane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268092#1-bromo-3-methoxypropane-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com